L-Valine methyl ester hydrochloride
CAS No.: 6306-52-1
Cat. No.: VC21537385
Molecular Formula: C22H38N2O4
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6306-52-1 |
---|---|
Molecular Formula | C22H38N2O4 |
Molecular Weight | 167.63 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 |
Standard InChI Key | RUFMNUDFZKNXCE-ZLTKDMPESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC(C)C(C(=O)OC)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Chemical Properties and Structure
Property | Value |
---|---|
Chemical Name | L-Valine methyl ester hydrochloride |
Systematic Name | Methyl 2-amino-3-methylbutanoate hydrochloride |
Molecular Formula | C6H13NO2·HCl |
Molecular Weight | 167.63 g/mol |
Physical State | Crystalline solid |
Application Category | Pharmaceutical intermediate, Reference standard |
Synthesis Methods
The preparation of L-Valine methyl ester hydrochloride involves specific reaction conditions and parameters to ensure high yield and purity. Multiple synthesis routes have been developed, with the thionyl chloride method being particularly noteworthy.
Thionyl Chloride Method
This synthesis approach, documented in patent literature, offers a straightforward and economically viable route to L-Valine methyl ester hydrochloride . The process involves the following steps:
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Addition of absolute methanol to a reactor with temperature control between -8°C and -10°C
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Dropwise addition of thionyl chloride with continuous stirring
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Initial reaction period of 0.8-1.5 hours at the controlled low temperature
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Addition of L-valine under cooling conditions
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Temperature elevation to ambient levels with stirring for 2.5-3.5 hours
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Heating and refluxing at 60-70°C for 7-9 hours
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Post-reaction processing including pressure reduction, crystallization, vacuum filtration, and recrystallization with absolute methyl-ethyl ether
Table 2: Synthesis Parameters for Thionyl Chloride Method
Parameter | Condition |
---|---|
Initial Temperature | -8°C to -10°C |
Initial Reaction Time | 0.8-1.5 hours |
Ambient Temperature Reaction | 2.5-3.5 hours |
Reflux Temperature | 60-70°C |
Reflux Duration | 7-9 hours |
Molar Ratio (L-valine:SOCl2:methanol) | 1.0:1-1.5:20-21 |
The advantages of this method include simplicity, fewer reaction steps, minimal economic investment, and utilization of commonly available laboratory equipment . These factors make it particularly suitable for both research and industrial-scale production.
Validation Parameter | Details |
---|---|
Precision | System precision and method repeatability |
Recovery | Extraction efficiency and quantification accuracy |
Linearity Range | Concentration range for reliable quantification |
Robustness | Method stability under varied conditions |
Sample Solution Stability | Assessment of degradation over time |
The validation results demonstrated high recovery rates and low relative standard deviation, confirming the method's suitability for determining the purity of L-Valine methyl ester hydrochloride . The method shows adequate reproducibility and specificity, making it appropriate for implementation in pharmaceutical quality control protocols in accordance with Good Manufacturing Practice (GMP) standards.
Applications in Pharmaceutical Industry
L-Valine methyl ester hydrochloride has established applications in pharmaceutical synthesis, particularly in the development of cardiovascular medications.
Role in Antihypertensive Drug Synthesis
The compound serves as a critical intermediate in the synthesis of antihypertensive drugs, medications designed to lower blood pressure in patients with hypertension . Its chemical properties make it particularly valuable in creating compounds that interact with specific biological targets involved in blood pressure regulation.
Valsartan Synthesis
One of the most significant applications of L-Valine methyl ester hydrochloride is its role in the synthesis of valsartan, an angiotensin II receptor blocker used in the treatment of hypertension, heart failure, and post-myocardial infarction .
In this synthesis pathway, the compound is incorporated into N-(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride, which has the systematic name methyl 2-(2'-cyanobiphenyl-4-yl)methylammonio]-3-methylbutanoate chloride (C20H23N2O2+·Cl-) . This intermediate crystallizes with two ion pairs in the asymmetric unit, related pseudocentrosymmetrically to each other. The primary structural difference between these ion pairs is the orientation of the isopropyl group derived from the L-Valine portion of the molecule .
Table 4: Pharmaceutical Products Using L-Valine Methyl Ester Hydrochloride
Drug | Class | Medical Use | Role of L-Valine Methyl Ester Hydrochloride |
---|---|---|---|
Valsartan | Angiotensin II receptor blocker | Hypertension, heart failure | Key intermediate in synthesis pathway |
Other antihypertensives | Various | Cardiovascular disorders | Synthesis intermediate |
L-Valine methyl ester hydrochloride is available as a reference standard for pharmaceutical quality control purposes . These standards are produced in accordance with internationally recognized requirements for the development and production of reference materials, including ISO 17025 standards for the competence of reference standard manufacturers .
The availability of these reference standards facilitates:
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Method validation in analytical laboratories
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Quality control in pharmaceutical manufacturing
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Research and development of new pharmaceutical compounds
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Regulatory compliance in drug production
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